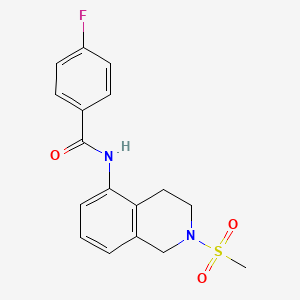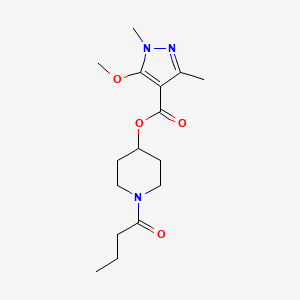![molecular formula C20H18ClFN2O2S B7682002 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B7682002.png)
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a chemical compound that belongs to the class of amide derivatives. It is commonly known as CFZ533 and has been extensively researched for its potential therapeutic applications. CFZ533 is a small molecule antagonist of the lymphocyte-activation gene 3 (LAG-3) receptor, which is expressed on T cells and other immune cells.
Mécanisme D'action
CFZ533 is a small molecule antagonist of the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is expressed on T cells and other immune cells. 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is involved in the negative regulation of T cell activation and differentiation. By blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, CFZ533 enhances T cell activation and proliferation, leading to improved immune responses against tumors and infectious agents.
Biochemical and Physiological Effects:
CFZ533 has been shown to have immunomodulatory effects by enhancing T cell activation and proliferation. It has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. CFZ533 has been shown to reduce disease severity and improve survival in these models. Additionally, CFZ533 has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CFZ533 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied in preclinical models of various diseases, making it a valuable tool for research. However, CFZ533 has some limitations for lab experiments. It is a potent immunomodulatory agent that can affect multiple immune cell types, making it difficult to interpret the results of experiments. Additionally, the optimal dose and duration of treatment with CFZ533 may vary depending on the disease model and experimental conditions.
Orientations Futures
CFZ533 has several potential future directions for research. It can be studied further in preclinical models of autoimmune diseases, cancer, and infectious diseases to determine its efficacy and safety. Additionally, CFZ533 can be studied in combination with other immunomodulatory agents to enhance its therapeutic effects. Further research can also be conducted to elucidate the mechanism of action of CFZ533 and its effects on different immune cell types. Finally, clinical trials can be conducted to determine the safety and efficacy of CFZ533 in human patients with various diseases.
Méthodes De Synthèse
The synthesis of CFZ533 involves the reaction of 2-(2-chloro-4-fluorophenoxy) acetic acid with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with propanoyl chloride in the presence of a base such as triethylamine to obtain CFZ533. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
CFZ533 has been extensively researched for its potential therapeutic applications in various diseases. It has been shown to have immunomodulatory effects by blocking the 2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide receptor, which is involved in the regulation of T cell activation and differentiation. CFZ533 has been studied in preclinical models of autoimmune diseases, cancer, and infectious diseases. It has shown promising results in reducing disease severity and improving survival in these models.
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2S/c1-13(26-18-8-7-15(22)11-17(18)21)19(25)23-10-9-16-12-27-20(24-16)14-5-3-2-4-6-14/h2-8,11-13H,9-10H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUPOBYAJZEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-4-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethoxyphenyl)-2-[2-fluoro-N-[(2-fluorophenyl)methyl]anilino]acetamide](/img/structure/B7681923.png)
![N-[1-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-4-phenoxybutanamide](/img/structure/B7681926.png)
![N-[2-(pyridin-3-ylsulfonylamino)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B7681934.png)
![N-[(4-cyclopropyl-1,2,4-triazol-3-yl)methyl]-2-(2,2-dimethylpropanoylamino)benzamide](/img/structure/B7681937.png)

![N-[2-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-4-propan-2-ylbenzamide](/img/structure/B7681951.png)
![5-[4-[(4-Methoxyphenyl)methyl]piperazine-1-carbonyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B7681956.png)
![[1-[(2,3-Dimethylcyclohexyl)amino]-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7681959.png)


![1-[[1-(2-methoxyethyl)cyclobutyl]methyl]-3-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]urea](/img/structure/B7681989.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,5-difluoro-4-methoxyaniline](/img/structure/B7682004.png)
![2-[(6-fluoro-2,3-dihydro-1H-inden-1-yl)amino]-1-(4-methoxyphenyl)ethanol](/img/structure/B7682013.png)
![N-[[1-[(1-cyanocyclopropyl)methyl]piperidin-3-yl]methyl]benzamide](/img/structure/B7682029.png)